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molecular formula C5H10BrNaO3S B8737939 5-Bromo-1-pentanesulfonic Acid Sodium Salt

5-Bromo-1-pentanesulfonic Acid Sodium Salt

Cat. No. B8737939
M. Wt: 253.09 g/mol
InChI Key: RYTRESGBLJPGDE-UHFFFAOYSA-M
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Patent
US08835484B2

Procedure details

1,5-Dibromopentane (16.4 g, 71 mmol), sodium sulfite (3 g, 24 mmol), ethanol (25 mL) and water (20 mL) were reacted and worked up analogously to sodium 2-bromoethane sulfonate. Yield: 7.4 g (41%) colorless solid. IR (ATR): {tilde over (ν)}=3485 (m), 3411 (w), 2978 (w), 2930 (m), 2908 (w), 2895 (w), 2867 (w), 2851 (w), 1636 (w), 1616 (w), 1487 (w), 1466 (m), 1410 (w), 1390 (w), 1329 (w), 1314 (w), 1293 (w), 1262 (w), 1224 (m), 1207 (s), 1180 (s), 1044 (s), 988 (w), 938 (w), 823 (w), 804 (w), 792 (w), 729 (w), 618 cm−1 (w). HRMS (ESI) (C5H11BrNaO3S+): calculated 252.9504. found 252.9820, Δ=31.6 mmu.
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16.4 g
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3 g
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25 mL
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reactant
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20 mL
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solvent
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Reaction Step 27
Name
sodium 2-bromoethane sulfonate
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0 (± 1) mol
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[Compound]
Name
colorless solid
Quantity
7.4 g
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reactant
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Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]Br.[S:8]([O-:11])([O-:10])=[O:9].[Na+:12].[Na+].C(O)C.BrCCS([O-])(=O)=O.[Na+]>O>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][S:8]([O-:11])(=[O:10])=[O:9].[Na+:12] |f:1.2.3,5.6,8.9|

Inputs

Step One
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Smiles
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Smiles
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Smiles
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Smiles
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Smiles
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Step Eleven
Name
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16.4 g
Type
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Smiles
BrCCCCCBr
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
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Step 27
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Smiles
Step 28
Name
sodium 2-bromoethane sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCS(=O)(=O)[O-].[Na+]
Step 29
Name
colorless solid
Quantity
7.4 g
Type
reactant
Smiles
Step 30
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( ν )
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCCCCCS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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